(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate
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Overview
Description
(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate typically involves a multi-step process:
Formation of the acrylamide intermediate: This step involves the reaction of thiophene-3-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide intermediate.
Coupling with piperidine: The acrylamide intermediate is then coupled with piperidine-1-carboxylate under conditions that promote the formation of the desired product. This often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
Phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
Phenyl 4-((3-(pyridin-3-yl)acrylamido)methyl)piperidine-1-carboxylate: Contains a pyridine ring, which can alter its binding affinity to biological targets.
Uniqueness
The presence of the (E)-configuration and the thiophene moiety in (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate imparts unique electronic and steric properties, making it distinct from its analogs. These features can enhance its reactivity and specificity in various applications.
Biological Activity
(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate is a complex organic compound notable for its structural features, which include a piperidine ring, a thiophene group, and an acrylamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions starting from the piperidine framework, followed by the introduction of the acrylamide and thiophene groups. Various catalysts and controlled conditions are employed to optimize yield and purity during synthesis .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Antiviral Activity
This compound has potential as an antiviral agent. Similar compounds have been tested against viruses such as HIV and HSV. The presence of the thiophene group is believed to enhance interaction with viral proteins.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties through apoptosis induction in cancer cells. The interaction with specific receptors or enzymes involved in cell proliferation is hypothesized to be the underlying mechanism.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : Compounds can inhibit key enzymes in metabolic pathways.
- Receptor Modulation : Binding to specific receptors can alter signaling pathways.
This compound's unique combination of functional groups allows for diverse interactions, making it a versatile candidate for further research in drug development.
Case Studies
- Study on Antiviral Activity : A study conducted by researchers evaluated the antiviral potential of several piperidine derivatives against HIV. The results indicated that modifications in the thiophene group significantly enhanced antiviral activity, suggesting that this compound could be similarly effective .
- Anticancer Research : In vitro studies demonstrated that derivatives similar to this compound induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.
Properties
IUPAC Name |
phenyl 4-[[[(E)-3-thiophen-3-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-19(7-6-17-10-13-26-15-17)21-14-16-8-11-22(12-9-16)20(24)25-18-4-2-1-3-5-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,21,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCWNUBRBRJYND-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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